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For Researchers, Scientists, and Drug Development Professionals

Introduction
Deuteroferriheme, a derivative of heme, plays a crucial role as a research tool in the study of

heme metabolism, peroxidase and heme oxygenase activity, and the development of novel

therapeutic agents. Its structure, lacking the vinyl groups present in protoporphyrin IX, offers

unique properties for investigating the chemical and biological roles of the heme macrocycle.

This technical guide provides a comprehensive overview of the structure and molecular weight

of deuteroferriheme, alongside detailed experimental protocols for its characterization and a

visualization of its involvement in the heme degradation pathway.

Deuteroferriheme: Structure and Molecular
Properties
Deuteroferriheme, also known as deuterohemin or Fe(III) Deuteroporphyrin IX chloride, is a

porphyrin compound where an iron atom in the +3 oxidation state (ferric iron) is coordinated

within a deuteroporphyrin IX macrocycle. The deuteroporphyrin IX core is characterized by the

absence of the two vinyl groups at positions 2 and 4, which are present in the more common

protoporphyrin IX. These positions are instead substituted with hydrogen atoms. The ferric iron

is typically coordinated with a chloride ion as an axial ligand.
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The key quantitative data for deuteroferriheme are summarized in the table below for easy

reference and comparison.

Property Value Source(s)

Molecular Formula C₃₀H₂₈ClFeN₄O₄ [1][2][3]

Molecular Weight 599.9 g/mol [1][2][4][5][6]

Exact Mass 599.114844 Da [1]

Synonyms

Deutero-hemin, Deuterohemin,

Fe(III) Deuteroporphyrin IX

chloride

[1][2][6]

CAS Number 21007-21-6 [1][4][5]

Experimental Protocols
The determination of the structure and molecular weight of deuteroferriheme relies on several

key analytical techniques. Below are detailed methodologies for these essential experiments.

Molecular Weight Determination by Electrospray
Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry is a soft ionization technique ideal for determining

the molecular weight of thermally labile molecules like metalloporphyrins.

Methodology:

Sample Preparation:

Prepare a stock solution of deuteroferriheme at a concentration of 1 mg/mL in a solvent

mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in

protonation and improves ionization efficiency.

Further dilute the stock solution to a final concentration of 10-50 µM in the same solvent

system immediately before analysis.
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Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-

flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass determination.

Ionization Mode: Positive ion mode is typically used for the analysis of heme compounds.

Capillary Voltage: Set the capillary voltage to 3.5 - 4.5 kV.

Nebulizing Gas (Nitrogen) Flow Rate: Adjust to 8 - 12 L/min.

Drying Gas (Nitrogen) Temperature: Set to 300 - 350 °C.

Mass Range: Scan a mass-to-charge (m/z) range of 100 - 1000.

Data Acquisition and Analysis:

Inject the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum. The expected primary ion will be the molecular ion [M-Cl]⁺,

corresponding to the deuteroferriheme cation.

Analyze the resulting spectrum to determine the m/z of the most abundant isotopic peak.

The high-resolution instrument will allow for the confirmation of the elemental composition

based on the exact mass and isotopic pattern.

Structural Elucidation by X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its

crystalline state.

Methodology:

Crystallization:

Dissolve high-purity deuteroferriheme in a minimal amount of a suitable solvent, such as

a mixture of pyridine and water or dimethyl sulfoxide (DMSO).
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Employ the vapor diffusion method for crystallization. Set up hanging or sitting drops

containing a 1:1 ratio of the deuteroferriheme solution and a precipitant solution.

Screen a variety of precipitant solutions. A common starting point for metalloporphyrins is

a solution containing a high concentration of a salt (e.g., 1.0 - 2.0 M ammonium sulfate or

sodium chloride) and a buffer to maintain a stable pH (e.g., 0.1 M Tris-HCl at pH 7.5 - 8.5).

Incubate the crystallization plates at a constant temperature, typically 4°C or 18-20°C, and

monitor for crystal growth over several days to weeks.

Data Collection:

Carefully mount a suitable single crystal on a goniometer head.

Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to approximately 100 K to

minimize radiation damage.

Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source

for higher resolution.

Collect a series of diffraction images as the crystal is rotated.

Structure Determination and Refinement:

Process the diffraction data to determine the unit cell parameters and space group.

Solve the phase problem using methods such as molecular replacement if a similar

structure is known, or direct methods.

Build an initial atomic model into the resulting electron density map.

Refine the model against the experimental data to improve its accuracy, resulting in a final

three-dimensional structure with atomic coordinates.

Signaling Pathway and Experimental Workflow
Visualization
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Deuteroferriheme is often used as a substrate analog for heme in studies of the heme

degradation pathway, which is catalyzed by the enzyme heme oxygenase. This pathway is

critical for iron homeostasis and the production of the antioxidant bilirubin.

Caption: Heme degradation pathway with deuteroferriheme as a substrate analog.

The experimental workflow for studying the kinetics of deuteroferriheme degradation by heme

oxygenase often involves stopped-flow spectrophotometry.

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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